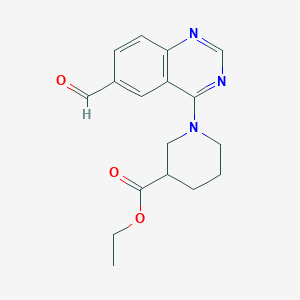
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring fused with a piperidine ring, which is further substituted with an ethyl ester group and a formyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Piperidine Ring: The quinazoline intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the quinazoline-piperidine fused ring system.
Esterification: The resulting compound is then esterified with ethyl chloroformate to introduce the ethyl ester group.
Formylation: Finally, the formyl group is introduced using a formylating agent such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Quinazoline-piperidine carboxylic acid derivatives.
Reduction: Hydroxymethyl quinazoline-piperidine derivatives.
Substitution: Amide or thioester derivatives of quinazoline-piperidine.
Scientific Research Applications
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate can be compared with other quinazoline derivatives such as:
Ethyl 1-(6-methylquinazolin-4-yl)piperidine-3-carboxylate: Similar structure but with a methyl group instead of a formyl group, leading to different biological activities.
Ethyl 1-(6-chloroquinazolin-4-yl)piperidine-3-carboxylate: Contains a chloro group, which may enhance its antimicrobial properties.
Ethyl 1-(6-nitroquinazolin-4-yl)piperidine-3-carboxylate: The nitro group may confer different electronic properties, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648449-18-7 |
|---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(22)13-4-3-7-20(9-13)16-14-8-12(10-21)5-6-15(14)18-11-19-16/h5-6,8,10-11,13H,2-4,7,9H2,1H3 |
InChI Key |
RYFOGQACKLNAMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















